2-chloro-1-(2,5-dichloro-4-methoxyphenyl)ethan-1-one
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Overview
Description
2-chloro-1-(2,5-dichloro-4-methoxyphenyl)ethan-1-one is a synthetic compound belonging to the family of α-chloroketonesIt is also referred to as 2-chloro-1-(2,5-dichloro-4-methoxyphenyl)ethylketone.
Preparation Methods
2-chloro-1-(2,5-dichloro-4-methoxyphenyl)ethan-1-one can be synthesized through a multi-step process. The synthesis begins with the reaction of 2,5-dichloro-4-methoxybenzoyl chloride with ethylmagnesium bromide, followed by chlorination. The intermediate product is then treated with hydrochloric acid to yield the final compound. This method is commonly used in laboratory settings, but industrial production methods may vary depending on the scale and specific requirements.
Chemical Reactions Analysis
2-chloro-1-(2,5-dichloro-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed to produce corresponding acids and alcohols.
Common reagents used in these reactions include hydrochloric acid, ethylmagnesium bromide, and various oxidizing and reducing agents.
Scientific Research Applications
2-chloro-1-(2,5-dichloro-4-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of biologically active compounds.
Biology: The compound exhibits antifungal, antibacterial, antitumor, and anti-inflammatory activities, making it useful in biological research.
Medicine: Its biological activities suggest potential therapeutic applications, although further research is needed to fully understand its medical benefits.
Industry: The compound is used in the development of various industrial products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-(2,5-dichloro-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit the growth of various fungal and bacterial strains, including Candida albicans, Escherichia coli, and Staphylococcus aureus. The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
2-chloro-1-(2,5-dichloro-4-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
2-chloro-1-(4-chlorophenyl)ethanone: This compound has a similar structure but lacks the additional chlorine and methoxy groups.
2-chloro-1-(2,4-dichlorophenyl)ethanol: This compound is structurally related but contains an alcohol group instead of a ketone group
The unique combination of chlorine and methoxy groups in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
51488-84-7 |
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Molecular Formula |
C9H7Cl3O2 |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
2-chloro-1-(2,5-dichloro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7Cl3O2/c1-14-9-3-6(11)5(2-7(9)12)8(13)4-10/h2-3H,4H2,1H3 |
InChI Key |
YWWPMOZJSZWUJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)CCl)Cl |
Purity |
95 |
Origin of Product |
United States |
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